N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems, ligand-free systems, and eco-friendly methodologies such as ultrasound and microwave-assisted reactions .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenoxy group.
Common Reagents and Conditions
Oxidation: H₂O₂ and NaOH
Reduction: LiAlH₄, NaBH₄
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action for N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of multiple heterocyclic structures, which can confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N7O5 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H23N7O5/c1-4-27-10-16(14(2)25-27)11-28-12-17(9-23-28)24-22(30)21-20(15(3)34-26-21)13-33-19-7-5-18(6-8-19)29(31)32/h5-10,12H,4,11,13H2,1-3H3,(H,24,30) |
InChI Key |
SQTRNAPKOYRQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2C=C(C=N2)NC(=O)C3=NOC(=C3COC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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